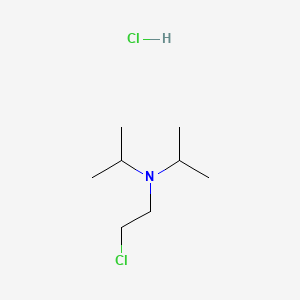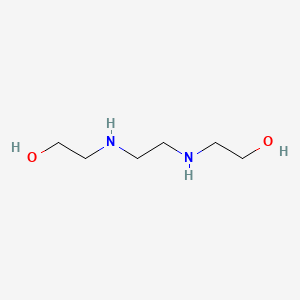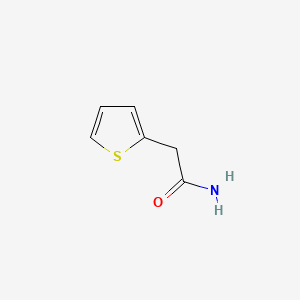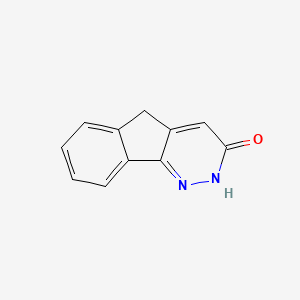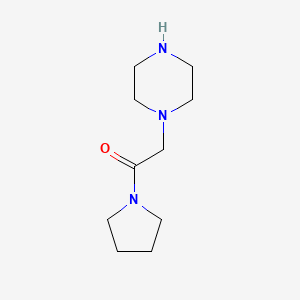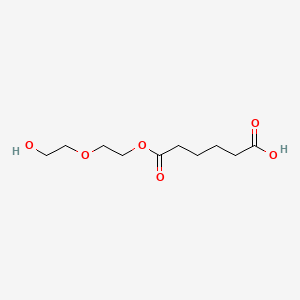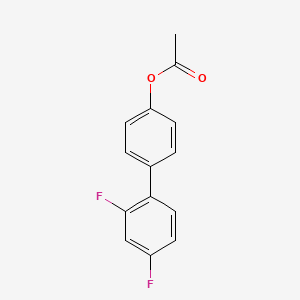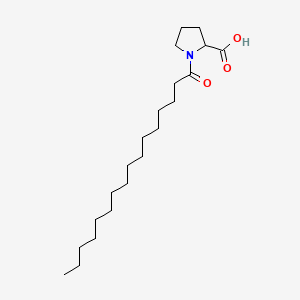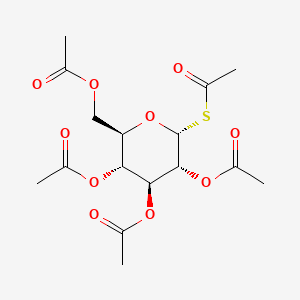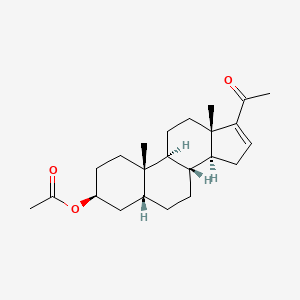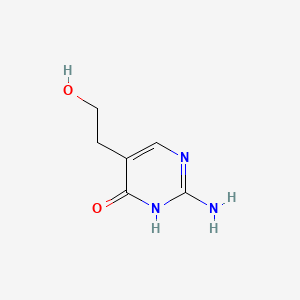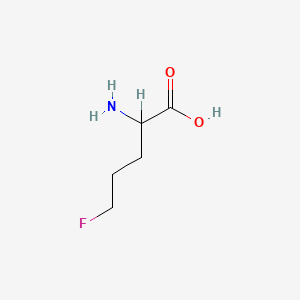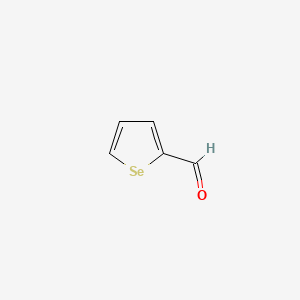
2-Selenophenecarboxaldehyde
Übersicht
Beschreibung
2-Selenophenecarboxaldehyde is a chemical compound with the molecular formula C5H4OSe . It is a derivative of selenophene, which is a heterocyclic compound containing a five-membered ring with four carbon atoms and one selenium atom .
Molecular Structure Analysis
The molecular structure of 2-Selenophenecarboxaldehyde contains a total of 11 bonds, including 7 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, and 1 aldehyde (aromatic) .Physical And Chemical Properties Analysis
2-Selenophenecarboxaldehyde has a molecular weight of 159.06 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 1 rotatable bond . Its exact mass and monoisotopic mass are 159.94274 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 72.5 .Wissenschaftliche Forschungsanwendungen
Synthesis in Organic Chemistry
2-Selenophenecarboxaldehyde and its derivatives are prominently utilized in the synthesis of heterocyclic compounds. A notable example is the synthesis of chalcone analogs containing the selenophene ring through Crotonaldehyde-type condensation, which incorporates various heterocyclic groups (Tsukerman et al., 1966). These synthesized compounds find utility in the development of new materials and pharmaceuticals due to their unique chemical properties.
Agricultural and Plant Health
Selenium, including compounds like 2-Selenophenecarboxaldehyde, plays a crucial role in agriculture, particularly in enhancing plant health. For instance, selenium-enriched rice through soil and foliar application of selenium compounds demonstrates improved growth and yield, highlighting the significance of selenium in agricultural biofortification (Boldrin et al., 2013).
Antioxidant and Biological Activity
Organoselenium compounds, including those derived from 2-Selenophenecarboxaldehyde, have been studied for their antioxidant properties and biological activities. For example, these compounds show potential in redox transformations, playing an important role in medicinal and materials chemistry (Manjare et al., 2014). Their ability to undergo chemical reactions in response to biological stimuli makes them valuable in developing therapeutic agents and chemopreventive compounds.
Chemopreventive Applications
Nano-sized selenium elements, possibly derived from compounds like 2-Selenophenecarboxaldehyde, have been explored for their potential as chemopreventive agents. They exhibit comparable efficacy to other selenium compounds but with significantly lower toxicity, suggesting their utility in long-term therapeutic applications (Zhang et al., 2008).
Environmental and Ecological Implications
Selenium compounds, including those related to 2-Selenophenecarboxaldehyde, have shown effects on environmental health, particularly in mitigating abiotic stresses in plants. For example, selenium application in tomato plants has been observed to enhance tolerance against drought by improving the antioxidant defense system (Rady et al., 2020).
Biomedical Research
In the field of biomedical research, organoselenium compounds, potentially including derivatives of 2-Selenophenecarboxaldehyde, have been reviewed for their therapeutic and chemopreventive properties. These studies indicate the wide-ranging biomedical applications of selenium, including its role in enzyme modulation, antitumor activities, and as an antioxidant (Soriano-garcia, 2004).
Polymer Science
In polymer science, selenium-containing compounds, similar to 2-Selenophenecarboxaldehyde, have been utilized in creating dynamic covalent bonds within polymeric systems. These bonds are responsive to mild stimuli, making these polymers useful in applications such as drug delivery systems and enzyme mimics (Ji et al., 2016).
Eigenschaften
IUPAC Name |
selenophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OSe/c6-4-5-2-1-3-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBORNIRMFZCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179793 | |
| Record name | 2-Selenophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Selenophenecarboxaldehyde | |
CAS RN |
25109-26-6 | |
| Record name | 2-Selenophenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Selenophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | selenophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



